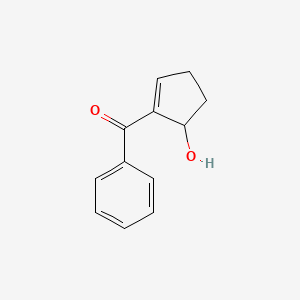

(5-Hydroxycyclopent-1-en-1-yl)(phenyl)methanone

Description

(5-Hydroxycyclopent-1-en-1-yl)(phenyl)methanone (CAS: 88738-09-4) is a bicyclic ketone with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol. Its structure features a cyclopentenyl ring substituted with a hydroxyl group at position 5 and a benzoyl group at position 1. This compound is of interest due to its unique stereoelectronic properties, which arise from the conjugation between the aromatic phenyl ring and the enone system in the cyclopentenyl moiety .

Properties

CAS No. |

88738-09-4 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(5-hydroxycyclopenten-1-yl)-phenylmethanone |

InChI |

InChI=1S/C12H12O2/c13-11-8-4-7-10(11)12(14)9-5-2-1-3-6-9/h1-3,5-7,11,13H,4,8H2 |

InChI Key |

KAKVFSYQVNHFBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=C1)C(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Diastereomer Formation

The synthesis of this compound often results in diastereomeric mixtures due to the planar chirality of the cyclopentene ring. Nuclear magnetic resonance (NMR) spectroscopy, particularly $$^{31}$$P and $$^{13}$$C NMR, has been instrumental in characterizing these mixtures. For instance, distinct doublets at δ 22.18 ppm in $$^{31}$$P NMR spectra enable the identification of phosphonate-containing diastereomers.

Purification Difficulties

Column chromatography remains the gold standard for purification, though solvent selection critically impacts recovery. A 10:90 methanol/dichloromethane system has proven effective for resolving cyclopentenone derivatives. Alternatively, acid-base extraction using 1 M HCl can remove unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxycyclopent-1-en-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

(5-Hydroxycyclopent-1-en-1-yl)(phenyl)methanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Hydroxycyclopent-1-en-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group and the phenyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Hydroxyacetophenone Derivatives

highlights several hydroxyacetophenones with structural similarities, differing in substituent positions and functional groups:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | Cl, OH, CH₂OH | 97–98 |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | C₉H₉ClO₃ | Cl, OH, OCH₃ | Not reported |

| 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone | 112954-19-5 | C₉H₉ClO₃ | Cl, OH, OCH₃ (different positions) | 107–110 |

Comparison :

- Functional Groups : Unlike the target compound, these derivatives lack the cyclopentenyl ring but share hydroxyl and ketone groups.

- Physical Properties : The hydroxyl and halogen substituents influence melting points and solubility. For example, chlorine substituents increase molecular polarity, enhancing solubility in polar solvents compared to the target compound’s bicyclic structure .

Methanone Derivatives with Heterocyclic Systems

, and 7 describe methanones with pyrrole, indole, or thiadiazole rings:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (5-Chloro-1H-pyrrol-2-yl)(phenyl)methanone | C₁₁H₈ClNO | Chloropyrrole ring | Antimicrobial (moderate) |

| 5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-ylmethanone | C₂₆H₂₆FNO | Fluorophenyl, naphthyl groups | Not reported |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | C₂₁H₁₆N₂O₂ | Indole, hydroxylphenyl | Anti-inflammatory, antifungal |

Comparison :

UV-Absorbing Methanones

describes Chimassorb®81 (2-hydroxy-4-(octyloxy)phenyl methanone), a UV-B absorber with a benzophenone backbone:

| Property | Chimassorb®81 | Target Compound |

|---|---|---|

| Functional Groups | 2-hydroxy, 4-octyloxy | 5-hydroxy, cyclopentenyl |

| Applications | UV stabilizer in plastics | Not reported |

| Key Benefit | Low yellowing, UV-B absorption | N/A |

Comparison :

Substituted Phenyl Methanones

compares 4-fluoro phenyl (4-methyl piperidin-1-yl)methanone and 4-chloro phenyl (4-methyl piperidin-1-yl)methanone:

| Compound Name | Substituent | Optical Activity | Antimicrobial Efficacy |

|---|---|---|---|

| 4-Fluoro derivative | F | Higher | Moderate |

| 4-Chloro derivative | Cl | Lower | Stronger |

Comparison :

- Substituent Effects : Halogens (F, Cl) influence electronic properties and bioactivity. The target compound’s hydroxyl group may confer higher polarity but lower lipid solubility compared to halogenated analogs .

Key Research Findings

- Structural Geometry: highlights that dihedral angles between aromatic and cyclic systems (e.g., 61.97°–86.47°) affect molecular planarity and reactivity.

Biological Activity

(5-Hydroxycyclopent-1-en-1-yl)(phenyl)methanone, also known as a derivative of benzophenone, has garnered attention in recent years for its potential biological activities. This compound's structure suggests possible interactions with various biological pathways, making it a candidate for further research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure indicates the presence of a hydroxyl group, which is often associated with increased reactivity and potential biological activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Antioxidant Activity : The hydroxyl group in the structure is known to confer antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including kinases involved in cancer progression and inflammatory responses.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those related to apoptosis and cell proliferation.

1. Anticancer Properties

Several studies have highlighted the anticancer potential of benzophenone derivatives. For instance, research has demonstrated that certain benzophenones can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. The specific mechanisms may involve:

- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown efficacy in reducing the viability of various cancer cell lines.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 20 | |

| HeLa (Cervical Cancer) | 10 |

2. Anti-inflammatory Effects

Benzophenones have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

3. Neuroprotective Effects

Emerging evidence suggests that compounds like this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, with a marked increase in apoptotic markers.

Case Study 2: Anti-inflammatory Response

In a murine model of inflammation, administration of this compound led to a reduction in edema and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for (5-Hydroxycyclopent-1-en-1-yl)(phenyl)methanone?

The compound is synthesized via Friedel-Crafts acylation , leveraging a Lewis acid catalyst (e.g., AlCl₃) to facilitate the reaction between cyclopentenol derivatives and benzoyl chloride. Key steps include:

- Anhydrous conditions to prevent hydrolysis of the acylating agent.

- Temperature control (typically 0–25°C) to minimize side reactions like polyacylation.

- Purification via column chromatography or recrystallization to isolate the product .

Methodological Note : Optimize reaction stoichiometry (1:1.2 molar ratio of cyclopentenol to benzoyl chloride) and monitor progress using TLC or HPLC .

Q. How is this compound characterized structurally?

Standard characterization involves:

Q. What physicochemical properties are critical for handling this compound in experimental settings?

- Molecular weight : 204.27 g/mol (calculated from C₁₂H₁₂O₂) .

- Solubility : Limited in polar solvents (e.g., water) but soluble in DCM, THF, or DMSO. Pre-screen solvents for reaction compatibility .

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between solubility data and crystallinity in this compound?

Discrepancies arise due to polymorphic forms or solvent impurities. Strategies include:

- Solvent screening : Test solubility in binary solvent systems (e.g., DCM:hexane) to isolate stable crystalline phases.

- Thermal analysis : Use DSC/TGA to identify phase transitions and correlate with crystallinity .

- Powder XRD : Compare experimental patterns with single-crystal data to detect polymorphs .

Q. What computational approaches are recommended for modeling the compound’s reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : For bioactive analogs, simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina .

- QSAR : Corrogate substituent effects on bioactivity using datasets from structural analogs .

Q. How can researchers investigate potential biological activity for this compound?

- In vitro assays : Screen for antimicrobial activity (e.g., MIC against S. aureus or E. coli) using broth microdilution.

- Enzyme inhibition : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) via UV-Vis kinetics .

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict pharmacokinetics and toxicity .

Q. What experimental designs address stability challenges under varying pH conditions?

- pH-rate profiling : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC.

- Protecting groups : Introduce acetyl or tert-butyldimethylsilyl (TBDMS) groups to stabilize the hydroxycyclopentenyl moiety during biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.